

4-(Pentafluoroethyl)benzoic acid CAS number

383-13-1

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid
Cat. No.:	B3023588

[Get Quote](#)

An In-depth Technical Guide to 4-(Pentafluoroethyl)benzoic acid (CAS 383-13-1)

Executive Summary

4-(Pentafluoroethyl)benzoic acid is a fluorinated aromatic carboxylic acid that serves as a pivotal building block in modern medicinal chemistry and materials science. The incorporation of the pentafluoroethyl (C_2F_5) group onto a benzoic acid scaffold imparts a unique combination of physicochemical properties, including modulated lipophilicity, enhanced metabolic stability, and altered electronic characteristics. These attributes make it a valuable intermediate for the synthesis of novel pharmaceutical candidates and advanced materials. This guide provides a comprehensive technical overview of its properties, synthesis, applications, and safety protocols, intended for researchers, chemists, and professionals in drug development.

The Strategic Imperative of Organofluorine Chemistry

In the landscape of drug discovery, the strategic incorporation of fluorine atoms or fluoroalkyl groups is a cornerstone of modern medicinal chemistry.^{[1][2]} Fluorine's high electronegativity and small atomic radius allow it to profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.^{[2][3]} The pentafluoroethyl ($-C_2F_5$) group, a more lipophilic analogue of the widely used trifluoromethyl ($-CF_3$) group, offers an additional vector for fine-tuning these properties.^[3] Its strong electron-withdrawing nature and steric bulk

can lead to enhanced target engagement, improved pharmacokinetic profiles, and blockage of metabolic hotspots, ultimately contributing to the development of more potent and durable therapeutics.^[1] 4-(Pentafluoroethyl)benzoic acid serves as a readily available scaffold to introduce this powerful moiety into a diverse range of molecular architectures.

Physicochemical and Spectroscopic Profile

4-(Pentafluoroethyl)benzoic acid is a white crystalline powder at standard conditions.^{[4][5]} Its key properties are summarized below.

Property	Value	Source
CAS Number	383-13-1	[4] [5] [6]
Molecular Formula	C ₉ H ₅ F ₅ O ₂	[4] [5] [6]
Molecular Weight	240.13 g/mol	[4] [5] [6]
Appearance	White Powder/Solid	[4] [5]
Melting Point	154-159 °C	[4] [5]
SMILES	OC(=O)C1=CC=C(C(F)(F)C(F)(F)C1	[4] [5]
InChI Key	WJKRCWXOKSNIAD-UHFFFAOYSA-N	[4] [5]

Spectroscopic Characterization

While specific spectral data for this compound is not publicly available in the search results, its structure allows for the prediction of key spectroscopic features based on well-established principles.

- ¹H NMR: The spectrum would be expected to show signals in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the four protons on the disubstituted benzene ring, likely exhibiting a characteristic AA'BB' splitting pattern. A broad singlet at higher chemical shift (>10 ppm) would correspond to the acidic proton of the carboxylic acid group.

- ^{13}C NMR: The spectrum would display distinct signals for the aromatic carbons, the carboxylic acid carbon (approx. 165-175 ppm), and the two carbons of the pentafluoroethyl group, which would show complex splitting patterns due to C-F coupling.[7]
- ^{19}F NMR: The spectrum would be characterized by two multiplets corresponding to the $-\text{CF}_2-$ and $-\text{CF}_3$ groups, with their coupling providing definitive structural confirmation.
- FT-IR: The infrared spectrum would feature a strong, broad absorption band for the O-H stretch of the carboxylic acid dimer (approx. 2500-3300 cm^{-1}), a sharp and strong carbonyl (C=O) stretch (approx. 1680-1710 cm^{-1}), and strong C-F stretching bands (approx. 1100-1400 cm^{-1}).

Synthesis and Reactivity

The synthesis of aryl-pentafluoroethyl compounds can be challenging. A robust and increasingly common strategy involves the copper-mediated pentafluoroethylation of arenediazonium salts, a variant of the Sandmeyer reaction.[8] This approach offers good functional group tolerance and is applicable to a wide range of aromatic precursors.[8]

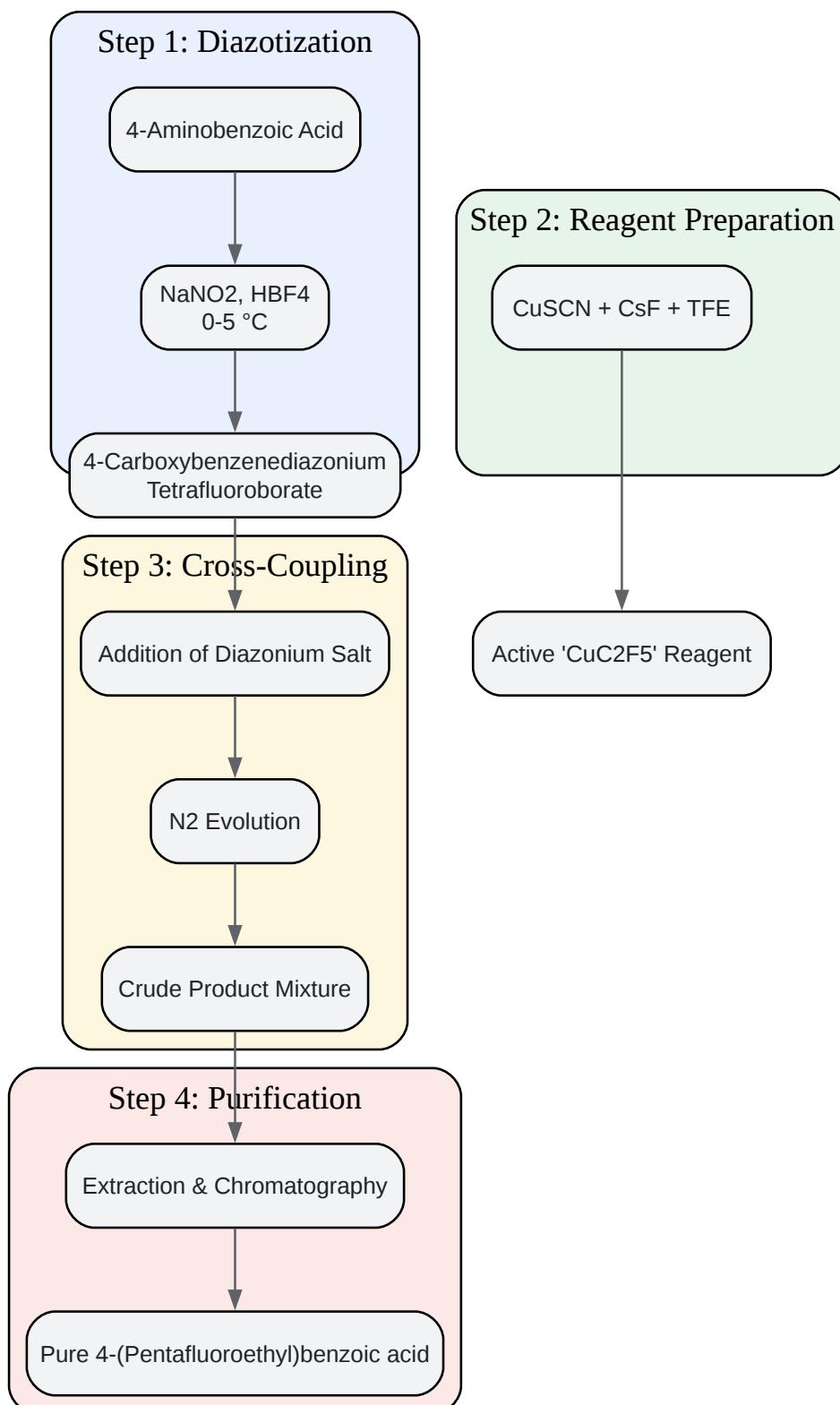
General Synthetic Protocol: Sandmeyer-Type Pentafluoroethylation

This protocol outlines a plausible, field-proven methodology for the synthesis of 4-(pentafluoroethyl)aryl compounds, starting from a suitable aniline precursor.

Step 1: Diazotization of the Aryl Amine

- Dissolve the starting aniline (e.g., 4-aminobenzoic acid) in an appropriate acidic medium (e.g., HCl/H₂O or HBF₄).
- Cool the solution to 0-5 °C in an ice bath.
- Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the corresponding arenediazonium salt *in situ*. The completion of the reaction can be monitored using starch-iodide paper.

Step 2: Preparation of the Pentafluoroethylating Reagent


- In a separate reaction vessel, generate the active " CuC_2F_5 " reagent. This can be achieved by reacting a copper source (e.g., CuSCN) with a source of the pentafluoroethyl anion, often derived from tetrafluoroethylene (TFE) and a fluoride source like CsF .^[8]
- The choice of solvent is critical and often involves a polar aprotic solvent like DMF or DMSO.^[8]

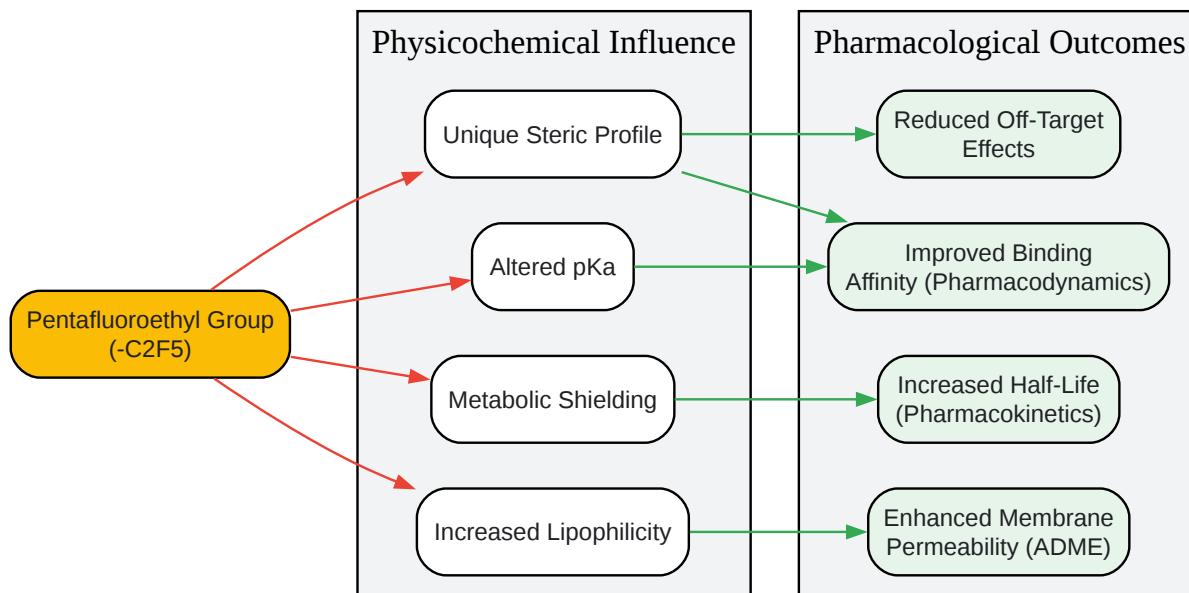
Step 3: Cross-Coupling Reaction

- Slowly add the cold diazonium salt solution from Step 1 to the prepared " CuC_2F_5 " reagent from Step 2.
- Allow the reaction to warm to room temperature and stir until the evolution of N_2 gas ceases.
- The reaction progress can be monitored by techniques such as TLC or LC-MS.

Step 4: Work-up and Purification

- Quench the reaction mixture with water or a dilute acid.
- Extract the product into an organic solvent (e.g., ethyl acetate, diethyl ether).
- Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na_2SO_4), and concentrate under reduced pressure.
- Purify the crude product using silica gel column chromatography to yield the final 4-(pentafluoroethyl)benzoic acid.^[9]

[Click to download full resolution via product page](#)


General workflow for Sandmeyer-type pentafluoroethylation.

Applications in Research and Drug Development

4-(Pentafluoroethyl)benzoic acid is not typically an active pharmaceutical ingredient (API) itself, but rather a high-value building block for constructing more complex molecules. The carboxylic acid group provides a versatile handle for synthetic transformations such as amidation, esterification, or reduction, while the pentafluoroethyl-phenyl moiety serves as a bioisosteric replacement for other groups to enhance drug properties.

Key Advantages in Drug Design:

- **Modulation of Lipophilicity:** The C_2F_5 group significantly increases lipophilicity ($\log P$) compared to a hydrogen atom or even a CF_3 group, which can enhance membrane permeability and improve oral absorption.[3]
- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong. Introducing a C_2F_5 group can block sites of oxidative metabolism (e.g., P450-mediated hydroxylation) on the aromatic ring, thereby increasing the drug's half-life and reducing patient dose.[1]
- **Enhanced Binding Affinity:** The unique steric and electronic properties of the C_2F_5 group can lead to novel, favorable interactions within a target's binding pocket, potentially increasing potency and selectivity.
- **Tuning Acidity:** As a strong electron-withdrawing group, the C_2F_5 substituent increases the acidity (lowers the pK_a) of the benzoic acid proton, which can influence solubility and interactions with biological targets.

[Click to download full resolution via product page](#)

Influence of the C₂F₅ group on drug properties.

Handling, Safety, and Storage (EHS Protocol)

As with any laboratory chemical, proper handling of 4-(Pentafluoroethyl)benzoic acid is essential to ensure personnel safety. It is classified as an irritant and is harmful if swallowed.[\[4\]](#)

Hazard Class	GHS Code	Description
Acute Toxicity, Oral	H302	Harmful if swallowed
Skin Irritation	H315	Causes skin irritation
Eye Irritation	H319	Causes serious eye irritation
STOT - Single Exposure	H335	May cause respiratory irritation

Source:[\[4\]](#)

Recommended Safety Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[10][11]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]
 - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat to prevent skin contact.[10][12]
 - Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA-approved respirator.[12]
- Handling: Avoid creating dust.[10][12] Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the laboratory.
- First Aid:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[10]
 - Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[10]
 - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]
 - Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Call a physician or poison control center.[10]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep away from strong oxidizing agents and bases.[12]

Conclusion

4-(Pentafluoroethyl)benzoic acid is a specialized chemical building block with significant potential for advancing drug discovery and materials science projects. Its defining feature, the pentafluoroethyl group, provides a powerful tool for medicinal chemists to optimize the ADME

(Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic properties of lead compounds. A thorough understanding of its chemical properties, synthetic accessibility, and handling requirements enables researchers to leverage this valuable intermediate to its full potential in the creation of next-generation molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid 97 383-13-1 [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. calpaclab.com [calpaclab.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Benzoic acid, 4-(fluorosulfonyl)-, ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [4-(Pentafluoroethyl)benzoic acid CAS number 383-13-1]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3023588#4-pentafluoroethyl-benzoic-acid-cas-number-383-13-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com